Home > Products > Screening Compounds P15102 > 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide - 1189437-92-0

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide

Catalog Number: EVT-2834125
CAS Number: 1189437-92-0
Molecular Formula: C28H31FN4O2
Molecular Weight: 474.58
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487)

    Compound Description: AMG 487 is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. [] It exhibits dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing. [] AMG 487 undergoes CYP3A-dependent metabolism, resulting in two primary metabolites: a pyridyl N-oxide (M1) and an O-deethylated AMG 487 (M2). [] Notably, M2 inhibits CYP3A through both competitive and mechanism-based inhibition. [] This inhibition contributes to the time-dependent pharmacokinetic profile of AMG 487. []

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330)

    Compound Description: VUF10472/NBI-74330 is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative that acts as a noncompetitive antagonist at the human CXCR3 receptor. [] This compound demonstrates potent inhibition of both [125I]CXCL10 and [125I]CXCL11 specific binding, with Ki values of 1.5 and 3.2 nM, respectively. [] Additionally, VUF10472/NBI-74330 inhibits various CXCR3-mediated functional responses, including ligand-induced guanosine 5′-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding, calcium mobilization, and cellular chemotaxis, with IC50 values ranging from 7 to 18 nM. [] Furthermore, this compound displays inverse agonistic properties at the constitutively active mutant of CXCR3, CXCR3 N3.35A. []

Decanoic acid {1-[3-(4-cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834)

    Compound Description: VUF5834, a 3H-quinazolin-4-one derivative, functions as a noncompetitive antagonist of the human CXCR3 receptor. [] It exhibits inverse agonistic properties at the constitutively active mutant of CXCR3, CXCR3 N3.35A. []

Overview

The compound 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide is a complex organic molecule with potential applications in medicinal chemistry. Its structure suggests properties that may be beneficial in pharmaceutical development, particularly in targeting various biological pathways.

Source

This compound has been synthesized and characterized in several studies focusing on its biological activity and potential therapeutic applications. Key literature includes research articles and patent filings that detail its synthesis and evaluation of its pharmacological properties.

Classification

The compound can be classified as a pyrido-pyrimidine derivative, which belongs to a broader category of heterocyclic compounds. These types of compounds are often explored for their biological activities, including anti-cancer and anti-inflammatory effects.

Synthesis Analysis

Methods

The synthesis of 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide typically involves multi-step synthetic routes that may include condensation reactions and cyclization processes.

  1. Starting Materials: The synthesis begins with appropriate precursors such as benzyl amines and fluorinated phenyl compounds.
  2. Condensation Reaction: A key step involves the condensation of these precursors to form intermediate structures.
  3. Cyclization: The formation of the pyrido-pyrimidine core is achieved through cyclization reactions facilitated by specific reagents that promote ring closure.
  4. Final Modification: The introduction of the cyclohexylacetamide group is achieved through acylation reactions.

Technical details about the specific reagents and conditions used in these steps can be found in patents and scientific literature focusing on similar synthetic pathways .

Molecular Structure Analysis

Data

The molecular formula is C22H24FN3OC_{22}H_{24}FN_3O with a molecular weight of approximately 373.45 g/mol. The compound contains multiple functional groups including amides and aromatic rings which contribute to its chemical reactivity and biological activity.

Chemical Reactions Analysis

Reactions

The compound undergoes various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution: The presence of the fluorine atom allows for nucleophilic substitution reactions which can modify the aromatic system.
  2. Hydrolysis: The amide bond may undergo hydrolysis under acidic or basic conditions leading to the corresponding carboxylic acid and amine.
  3. Reduction Reactions: Potential reduction of the carbonyl groups can lead to alcohol derivatives.

Technical details regarding these reactions can be found in organic chemistry literature focusing on similar structures .

Mechanism of Action

Process

The mechanism of action for 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide is not fully elucidated but is hypothesized to involve interaction with specific biological targets such as enzymes or receptors involved in cell proliferation and survival pathways.

  1. Target Interaction: The compound likely binds to active sites on target proteins due to its structural features which mimic natural substrates.
  2. Biological Response: This interaction may trigger downstream signaling pathways that result in altered cellular functions such as apoptosis or cell cycle arrest.

Data supporting these mechanisms are derived from biological assays conducted on similar compounds .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in common organic solvents like dimethyl sulfoxide and dimethylformamide; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers.

Relevant data regarding these properties are often documented in material safety data sheets (MSDS) or chemical databases .

Applications

Scientific Uses

The compound has potential applications in:

  1. Pharmaceutical Development: As a candidate for anti-cancer drugs due to its structural similarity to known inhibitors of cell proliferation.
  2. Biochemical Research: Useful in studies related to enzyme inhibition and receptor binding assays.
  3. Drug Design: Serves as a lead compound for further modifications aimed at enhancing efficacy and reducing toxicity.

Research into its biological activities continues to explore its full potential within medicinal chemistry .

Properties

CAS Number

1189437-92-0

Product Name

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide

IUPAC Name

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide

Molecular Formula

C28H31FN4O2

Molecular Weight

474.58

InChI

InChI=1S/C28H31FN4O2/c29-22-13-11-21(12-14-22)27-31-25-18-32(17-20-7-3-1-4-8-20)16-15-24(25)28(35)33(27)19-26(34)30-23-9-5-2-6-10-23/h1,3-4,7-8,11-14,23H,2,5-6,9-10,15-19H2,(H,30,34)

InChI Key

LLGRNQUURWXWOR-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.